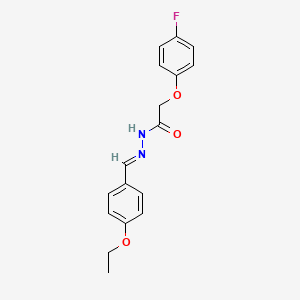
N'-(4-ethoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-ethoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide is a compound that likely belongs to the class of hydrazides, known for their diverse chemical and physical properties. Such compounds are of interest in the field of organic and medicinal chemistry due to their potential applications in synthesizing novel materials and biologically active molecules.
Synthesis Analysis
The synthesis of compounds similar to N'-(4-ethoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide typically involves the condensation reaction of an appropriate benzaldehyde with a hydrazide compound. The reaction conditions, such as the use of solvents and catalysts, are optimized to achieve high yields and purity. Elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction are commonly used to confirm the structure of the synthesized compound (Li Wei-hua et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using single-crystal X-ray diffraction, showcasing typical features such as planarity and specific bonding patterns. Intermolecular hydrogen-bond interactions within the crystal structure help stabilize the compound. The structural analysis provides insights into the compound's stereochemistry and molecular conformations (G. Sheng et al., 2015).
科学的研究の応用
Nonlinear Optical Properties
Research has explored the synthesis and characterization of hydrazones, including derivatives similar to "N'-(4-ethoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide," for their nonlinear optical properties. These compounds are investigated using techniques like the single beam z-scan technique, which reveals their potential in applications such as optical limiters and switches due to their two-photon absorption capabilities at specific wavelengths. This suggests their suitability for optical device applications (Naseema et al., 2010).
Crystal Structure and Synthesis
Another aspect of research focuses on the synthesis and crystal structure elucidation of hydrazone compounds. Studies include the reaction of specific benzaldehydes with acetohydrazides, leading to compounds with well-defined crystal structures. These structures are characterized by various spectroscopic methods and X-ray diffraction, revealing details about their molecular and crystal structures which are essential for understanding their chemical behavior and potential applications (Li Wei-hua et al., 2006).
Antimicrobial and Biological Activities
The antimicrobial and biological activities of hydrazones and their metal complexes have been extensively studied. These compounds show promising activity against various microbial strains, indicating their potential use as antimicrobial agents. Research includes the synthesis of hydrazone derivatives and their complexes with metals like platinum, vanadium, and molybdenum, showing enhanced activity compared to free ligands. Such studies suggest the possibility of developing new therapeutic agents based on these compounds (Rodrigues et al., 2015; He et al., 2018).
Optical and Material Applications
The optical and material science fields also benefit from research on hydrazones. Studies have investigated the synthesis, characterization, and crystal structures of various complexes derived from hydrazones, showcasing their potential in material science. These compounds exhibit interesting optical properties, including fluorescence and second harmonic generation, making them suitable for applications in material science and technology (Sheng et al., 2016).
Sensor Development
Hydrazones derived from "N'-(4-ethoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide" have been explored for their use in developing sensors. Research includes the synthesis of acylhydrazone derivatives and their application in detecting specific ions or molecules. These findings highlight the compound's versatility in creating sensitive and selective sensors for various applications (Jose et al., 2018).
特性
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-2-22-15-7-3-13(4-8-15)11-19-20-17(21)12-23-16-9-5-14(18)6-10-16/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRGZIZQJBNACB-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)
![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)
![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)
![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)
![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)
![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)

![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)
![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)
